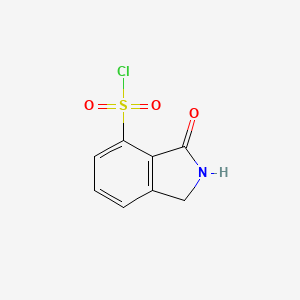

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

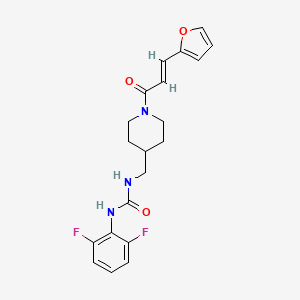

3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.65. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules .

Molecular Structure Analysis

The InChI code for 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride is 1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) . This indicates the presence of a sulfonyl chloride group attached to the indole nucleus.Wissenschaftliche Forschungsanwendungen

Copper-Catalyzed Arylsulfonylation and Cyclization

One application involves the copper-catalyzed arylsulfonylation and cyclization of N-(arylsulfonyl)acrylamides to access sulfonated oxindoles. This method is notable for its efficiency in forming complex structures through a sequence of radical addition, cyclization, and desulfonylative aryl migration, highlighting the compound's role in facilitating bond formation in a single pot with good functional group tolerance (Hepan Wang, Song Sun, Jiang Cheng, 2017).

Synthesis of 3-Sulfonylated Oxindoles

Another significant application is the base-catalyzed addition of sulfinate salts to 3-halooxindoles, leading to the efficient synthesis of 3-sulfonylated 3,3-disubstituted oxindoles. This process demonstrates the compound's versatility in generating sulfonylated derivatives under mild conditions, with promising implications for asymmetric catalysis (Jian Zuo et al., 2015).

Difunctionalization of Acrylamides

The difunctionalization of acrylamides through C-H oxidative radical coupling represents a novel approach to oxindole synthesis. This technique underscores the potential of utilizing such compounds in the efficient preparation of oxindoles via environmentally friendly processes that involve readily available oxidants and inexpensive catalysts under neutral conditions (Ren‐Jie Song et al., 2015).

Activation and Protecting Group Applications

The compound has also been used as a versatile sulfonating agent for amines, demonstrating its utility as both a protecting and activating group for amine synthesis. This highlights its stability under various conditions and its potential in facilitating subsequent chemical transformations (Izumi Sakamoto et al., 2006).

Safety and Hazards

Zukünftige Richtungen

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . Therefore, future research could focus on developing new synthesis methods and exploring the biological activities of 3-Oxo-1,2-dihydroisoindole-4-sulfonyl chloride and its derivatives.

Eigenschaften

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-14(12,13)6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLOHFRDZRFGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)S(=O)(=O)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B2662037.png)

![6-Bicyclo[3.1.0]hexanylmethanethiol](/img/structure/B2662040.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2662042.png)

![N'-(1-methyl-4-pyrazolo[3,4-d]pyrimidinyl)-2-(1-naphthalenyl)acetohydrazide](/img/structure/B2662043.png)

![N-(prop-2-yn-1-yl)-2-[(prop-2-yn-1-yl)amino]benzamide](/img/structure/B2662045.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2662050.png)

![2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2662053.png)

![(4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2662056.png)

![[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2662058.png)